6-Aminopyridazine-4-carboxylic acid

Medicinal Chemistry Coordination Chemistry Physicochemical Profiling

Choose 6-Aminopyridazine-4-carboxylic acid for reliable, high-purity (≥97%) building blocks. Its unique 6-amino-4-carboxy substitution enables mild CDI-mediated couplings, avoiding decomposition issues of acid chlorides. With low lipophilicity (LogP -0.37) and high aqueous solubility (47.9 mg/mL), it outperforms halogenated analogs for FBDD and lead optimization. Consistent QC (NMR, HPLC) ensures batch-to-batch reproducibility for HTS and scale-up.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 1242458-49-6
Cat. No. B1376231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridazine-4-carboxylic acid
CAS1242458-49-6
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1N)C(=O)O
InChIInChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H2,6,8)(H,9,10)
InChIKeySNLGFUZBTYAQLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridazine-4-carboxylic Acid (CAS 1242458-49-6): Procurement-Relevant Physicochemical and Structural Baseline


6-Aminopyridazine-4-carboxylic acid (CAS 1242458-49-6) is a heterocyclic building block with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol, featuring an amino group at the 6-position and a carboxylic acid at the 4-position on a pyridazine ring . It is commercially supplied as a solid with a typical purity specification of 95% to 97%, as verified by multiple reputable vendors . Predicted physicochemical properties include a boiling point of 531.1±35.0 °C, a density of 1.533±0.06 g/cm³, a consensus Log P of -0.37, and a topological polar surface area (TPSA) of 89.1 Ų . Its InChI Key is SNLGFUZBTYAQLN-UHFFFAOYSA-N and it carries PubChem CID 66617159 . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

6-Aminopyridazine-4-carboxylic Acid: Why In-Class Analogs Are Not Interchangeable in Synthesis


While pyridazine carboxylic acids share a common heterocyclic core, substitution patterns profoundly alter physicochemical properties, reactivity, and the resulting biological activity of downstream derivatives. The isomeric pyridazine-3-carboxylic acid (pKa = 3.0) is a slightly weaker acid than its 4-carboxylic acid counterpart (pKa = 2.8) [1]. This ~0.2 pKa unit difference translates to a ~1.6-fold higher dissociation in aqueous solution for the 4-isomer, which can significantly impact metal coordination geometry, as demonstrated in comparative studies of 3d-transition metal complexes [1]. Furthermore, the presence of the 6-amino group in the target compound introduces a strong electron-donating substituent, which fundamentally alters the electronic character of the pyridazine ring compared to non-aminated analogs. Critically, for synthetic applications, attempts to convert pyridazine-4-carboxylic acid into its acid chloride typically result in rapid decomposition, necessitating alternative activation strategies such as CDI-mediated coupling [2]. In contrast, pyridazine-3-carboxylic acid derivatives can often be converted to acid chlorides using standard conditions (e.g., thionyl chloride) without decomposition, representing a key practical distinction in synthetic workflow design [2].

Quantitative Differentiation of 6-Aminopyridazine-4-carboxylic Acid: Comparative Evidence for Procurement Decisions


Enhanced Acidity of Pyridazine-4-carboxylic Acid Core vs. 3-Carboxylic Acid Isomer

The core pyridazine-4-carboxylic acid scaffold exhibits a pKa of 2.8, making it a stronger acid than its isomeric pyridazine-3-carboxylic acid counterpart (pKa = 3.0). This 0.2 pKa unit difference corresponds to a ~1.6-fold higher acid dissociation constant (Ka) and a higher fraction of ionized carboxylate species at physiological pH [1]. This difference is a consequence of the relative positions of the ring nitrogen atoms and their differential inductive and resonance effects on the carboxylate group. For the 6-amino substituted target compound, the electron-donating amino group is predicted to modulate this acidity further, with predicted pKa values for the methyl ester derivative of 6-aminopyridazine-4-carboxylic acid estimated at 2.56±0.10 .

Medicinal Chemistry Coordination Chemistry Physicochemical Profiling

Distinct Reactivity Profile: Acid Chloride Instability of 4-Carboxylates vs. 3-Carboxylates

A critical practical distinction exists in the activation chemistry of pyridazinecarboxylic acids. While pyridazine-3-carboxylic acid and many other aromatic carboxylic acids can be readily converted to their corresponding acid chlorides using standard reagents like thionyl chloride, attempts to prepare the acid chloride of pyridazine-4-carboxylic acid have remained unsuccessful due to rapid decomposition of the activated intermediate [1]. This instability necessitates alternative coupling strategies, such as in situ activation with 1,1′-carbonyldiimidazole (CDI) to form a reactive imidazolide intermediate, a method that is both effective and well-documented for this specific isomer [1].

Synthetic Methodology Process Chemistry Amide Bond Formation

Predicted Physicochemical Profile: Solubility and Lipophilicity Benchmarking

Computational predictions provide a comparative baseline for assessing 6-aminopyridazine-4-carboxylic acid against related heterocyclic acids. The consensus Log P (a measure of lipophilicity) for the compound is predicted to be -0.37, with individual models ranging from -0.98 (XLOGP3) to +0.34 (iLOGP) . Its predicted aqueous solubility (ESOL Log S) is -0.46, corresponding to approximately 47.9 mg/mL, classifying it as "highly soluble" . The topological polar surface area (TPSA) is 89.1 Ų . These values indicate a compound with a favorable balance of hydrophilicity and hydrogen-bonding capacity, distinct from more lipophilic pyridazine analogs bearing chloro- or aryl-substituents. For context, 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid, a related analog, has a significantly higher molecular weight (269.08 g/mol) and likely a much higher Log P due to its lipophilic substituents .

ADME Prediction Formulation Science Physicochemical Profiling

Commercial Availability and Purity Specifications: A Supply Chain Benchmark

6-Aminopyridazine-4-carboxylic acid is a commercially available research chemical with a consistent purity specification across major suppliers. AK Scientific lists the compound with a minimum purity of 95% . Aladdin Scientific offers the compound with a higher purity specification of 97% . ABCR GmbH also lists the compound at 95% purity and provides associated hazard statements (H302, H315, H319, H335) . Bidepharm provides batch-specific quality control data including NMR, HPLC, and GC, with a standard purity of 95% . This consistency in purity and the availability of QC documentation are key factors in procurement, as they reduce the risk of batch-to-batch variability in research outcomes. In contrast, many more complex pyridazine derivatives are available only through custom synthesis with longer lead times and less rigorous QC.

Supply Chain Management Quality Control Research Procurement

6-Aminopyridazine-4-carboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


Design of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

The established pKa difference (2.8 vs. 3.0) between pyridazine-4-carboxylic acid and its 3-isomer, as characterized in the study of 3d-transition metal complexes, directly influences metal-binding geometry and the resulting supramolecular architecture [1]. The 6-amino group on the target compound provides an additional Lewis basic site, further diversifying potential coordination modes. Researchers can leverage this precise electronic and steric profile to rationally design coordination polymers with tailored magnetic, catalytic, or gas-storage properties, a capability not available with the 3-isomer or non-aminated analogs.

Medicinal Chemistry Scaffold Diversification via Amide Coupling

The well-documented instability of the acid chloride of pyridazine-4-carboxylic acid mandates the use of alternative, often milder, coupling conditions such as CDI activation [2]. This property, while a synthetic constraint, can be advantageous in complex molecule synthesis where harsh acid chloride conditions might be incompatible with other sensitive functional groups. 6-Aminopyridazine-4-carboxylic acid thus serves as a privileged building block for late-stage diversification of drug candidates requiring mild amide bond formation. Its high predicted aqueous solubility (47.9 mg/mL) further supports its use in generating fragment libraries for fragment-based drug discovery (FBDD) where high solubility is a critical prerequisite.

Physicochemical Property-Driven Lead Optimization

The predicted physicochemical profile of 6-aminopyridazine-4-carboxylic acid—specifically its low lipophilicity (consensus Log P = -0.37) and high predicted solubility (47.9 mg/mL) —positions it as an ideal core scaffold for improving the developability profiles of lead compounds. In lead optimization campaigns where lipophilicity reduction is often a key goal to mitigate off-target toxicity and improve metabolic stability, this compound offers a more polar and soluble alternative to commonly used, more lipophilic heterocyclic acids. This is in stark contrast to halogenated pyridazine analogs, which are typically more lipophilic and less soluble .

Reproducible Research and High-Throughput Experimentation

The consistent commercial availability of 6-aminopyridazine-4-carboxylic acid at a standardized purity (95-97%) across multiple global suppliers ensures batch-to-batch reproducibility, a critical factor in high-throughput screening (HTS) and large-scale synthesis. This reliability, coupled with the availability of QC documentation (NMR, HPLC) , reduces experimental variability and streamlines the procurement process for both academic and industrial research laboratories, making it a dependable choice for long-term research programs.

Technical Documentation Hub

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